1-(4-methylbenzyl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-9-2-4-10(5-3-9)8-13-7-6-12-11(13)14/h2-7H,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOMFRZVVWAXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-1H-imidazole-2-thiol typically involves the reaction of 4-methylbenzyl chloride with imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the thiol group of imidazole-2-thiol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole-2-thiol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Imidazole-2-thiol.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Scientific Research Applications
1-(4-methylbenzyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features and properties of 1-(4-methylbenzyl)-1H-imidazole-2-thiol and related compounds:
Physicochemical Properties
- Lipophilicity : The 4-methylbenzyl group in the target compound confers higher logP values compared to phenyl or methoxy-substituted analogs, suggesting improved bioavailability .
- Solubility : Methoxy and thiol groups enhance aqueous solubility, while ferrocenyl and benzyl groups reduce it .
- Thermal Stability : Crystallographic data (e.g., ) indicate that steric bulk from substituents like 4-methylphenyl () increases melting points .
Key Research Findings
- Structural Insights : X-ray crystallography () reveals that substituents like 4-methylbenzyl induce torsional angles in the imidazole ring, affecting molecular conformation .
- Regioselectivity in Synthesis : Ferrocenylalkylation () and chlorination () demonstrate that reaction conditions (e.g., catalysts, solvent systems) critically influence substituent positioning .
- Thiol Reactivity : Thiol groups in the target compound and 4-phenyl-1H-imidazole-2-thiol are pivotal for forming bioactive conjugates, such as thioesters or metal complexes .
Biological Activity
1-(4-methylbenzyl)-1H-imidazole-2-thiol, known for its diverse biological activities, is a compound that has garnered attention in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound (CAS No. 105764-00-9) features a thiol group attached to an imidazole ring, which is known for contributing to its biological activities. The presence of the 4-methylbenzyl substituent enhances its lipophilicity, potentially improving its interaction with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the enzyme Enoyl-[acyl-carrier-protein] reductase (FabI), which is crucial in fatty acid synthesis in bacteria such as Escherichia coli . This inhibition disrupts bacterial growth and has implications for developing new antibacterial agents.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. Its mechanism likely involves disrupting fungal cell wall synthesis or function, although specific pathways require further elucidation.
Anticancer Potential
Studies have suggested that derivatives of imidazole compounds, including this compound, possess anticancer properties. These compounds can inhibit various cancer cell lines by interfering with cellular signaling pathways related to proliferation and survival .
Case Studies
Several studies have evaluated the biological activity of imidazole derivatives. For instance, a study by Jain et al. highlighted the antimicrobial efficacy of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, establishing benchmarks for comparison with standard antibiotics .
Research Findings
Recent literature reviews emphasize the broad pharmacological potential of imidazole derivatives. The compound's ability to act as an antibacterial and antifungal agent positions it as a candidate for further drug development . The diversity in biological activity suggests that modifications to its structure could yield compounds with enhanced efficacy and specificity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-methylbenzyl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions between glyoxal derivatives and amines, or through nucleophilic substitution using 2-amino-1-(4-methylphenyl)ethanone hydrochloride with isothiocyanates. Reaction optimization requires precise control of base (e.g., triethylamine) and temperature (typically 60–80°C) to prevent side reactions. Evidence from analogous imidazole-2-thiol syntheses highlights the importance of stoichiometric ratios and solvent polarity (e.g., DMF vs. ethanol) in achieving >70% yields .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazole ring protons (δ 6.8–7.5 ppm) and methylbenzyl substituents. Infrared (IR) spectroscopy confirms the thiol group (S–H stretch at ~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while thin-layer chromatography (TLC) or HPLC assesses purity (>95%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the thiol group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the electron density around the thiol group, revealing nucleophilic reactivity. Molecular docking studies (AutoDock Vina) can predict interactions with biological targets like cyclooxygenase enzymes. These models guide experimental design for alkylation or oxidation reactions .
Q. What strategies optimize the design of derivatives for enhanced biological activity while maintaining solubility?
- Methodological Answer : Substituent effects are analyzed via quantitative structure-activity relationship (QSAR) models. Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzyl ring increases antimicrobial activity but may reduce solubility. Co-solvent systems (e.g., PEG-400) or prodrug formulations (e.g., acetylated thiol) balance hydrophobicity. Evidence from fluorinated analogs shows improved metabolic stability .
Q. How can crystallographic data resolve contradictions in reported biological activity profiles?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SIR2002) reveals conformational flexibility in the imidazole ring and hydrogen-bonding patterns. For example, a planar imidazole-thione tautomer may enhance DNA intercalation, while a non-planar conformation reduces binding. Cross-referencing with enzyme inhibition assays (e.g., COX-1/2) clarifies structure-activity discrepancies .
Q. What experimental approaches analyze the thiol group’s role in metal coordination or redox activity?
- Methodological Answer : Cyclic voltammetry (CV) identifies redox potentials (e.g., oxidation to disulfide at +0.5 V vs. Ag/AgCl). X-ray absorption spectroscopy (XAS) characterizes metal-thiolate complexes (e.g., with Zn²⁺ or Cu²⁺). Kinetic studies under varying pH (4–9) quantify thiol pKa (~8.2) and reactivity in buffered systems .
Q. How do substituents on the benzyl ring (e.g., methyl vs. fluorine) influence binding to biological targets?
- Methodological Answer : Comparative molecular field analysis (CoMFA) shows that 4-methylbenzyl enhances hydrophobic interactions with enzyme pockets (e.g., CYP450), while 4-fluorobenzyl increases electronegativity, improving hydrogen bonding. Radioligand binding assays (³H-labeled derivatives) quantify affinity shifts (ΔKd = ±15 nM) .
Q. What protocols assess batch-to-batch purity in large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
